molecular formula C14H12F3N3O3 B3122620 Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate CAS No. 303150-35-8

Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate

Cat. No.: B3122620
CAS No.: 303150-35-8
M. Wt: 327.26 g/mol
InChI Key: MDIBQDODRNWSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate is a complex organic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a methoxy group, and a pyridazine core. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Methoxy Group Addition: The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Formation of the Carboximidate Group: The carboximidate group can be formed by reacting the intermediate with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while reduction can produce pyridazine alcohols.

Scientific Research Applications

Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxy-6-oxo-1-phenylpyridazine-3-carboximidate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Methyl 4-methoxy-6-oxo-1-[3-(chloromethyl)phenyl]pyridazine-3-carboximidate: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate imparts unique properties such as increased lipophilicity and stability, making it distinct from other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-22-10-7-11(21)20(19-12(10)13(18)23-2)9-5-3-4-8(6-9)14(15,16)17/h3-7,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIBQDODRNWSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=N)OC)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701121626
Record name Methyl 1,6-dihydro-4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyridazinecarboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303150-35-8
Record name Methyl 1,6-dihydro-4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyridazinecarboximidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303150-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,6-dihydro-4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-3-pyridazinecarboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate
Reactant of Route 2
Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate
Reactant of Route 3
Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate
Reactant of Route 4
Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate
Reactant of Route 5
Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate
Reactant of Route 6
Reactant of Route 6
Methyl 4-methoxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboximidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.